Ibotenic acid, (R)-
Description
Contextualizing (R)-Ibotenic Acid within the Ibotenic Acid Family
Ibotenic acid exists as a chiral molecule, meaning it has a stereogenic center and can exist as different stereoisomers. solubilityofthings.com The ibotenic acid found in nature is primarily the (S)-stereoisomer, often referred to as (S)-ibotenic acid or sometimes simply "ibotenic acid" in the literature where the stereochemistry is not explicitly specified. pensoft.netwikipedia.org The full chemical name for ibotenic acid is 2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid. nih.gov
The (R)-stereoisomer, (R)-ibotenic acid, is the enantiomer of (S)-ibotenic acid. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While the racemic mixture (containing equal parts of both (R) and (S) forms) and the (S)-isomer are more commonly discussed in the context of naturally occurring ibotenic acid and its general properties, the individual stereoisomers, including the (R)-form, are relevant in research to understand the specific interactions based on molecular configuration. solubilityofthings.comredalyc.org
Significance of Stereoisomerism in Neuroactive Compounds for Research
Stereoisomerism plays a critical role in the field of neurobiology and pharmacology because the three-dimensional arrangement of atoms in a molecule can significantly influence its biological activity and interactions with biological targets, such as receptors and enzymes. solubilityofthings.comredalyc.orgnih.govresearchgate.net Stereoisomers, particularly enantiomers, can exhibit qualitative and quantitative differences in their pharmacological effects, binding affinity to receptors, metabolic pathways, and clearance rates. nih.govresearchgate.netnih.gov
In the context of neuroactive compounds like ibotenic acid, the specific stereochemistry can determine the potency and selectivity of their actions at different receptor subtypes. Research into the individual stereoisomers, such as (R)-ibotenic acid compared to (S)-ibotenic acid, allows for a more precise understanding of how the molecule's structure dictates its interaction with specific neurobiological targets. This is crucial for elucidating the mechanisms of action, identifying the pharmacologically active form, and potentially developing more selective research tools or therapeutic agents. nih.govresearchgate.netnih.gov
Studies on the stereochemistry of neuroactive compounds have demonstrated that different enantiomers can have vastly different effects, ranging from differences in potency to entirely different pharmacological profiles or even toxicity. redalyc.orgresearchgate.netnih.gov Therefore, investigating the specific properties and neurobiological effects of individual stereoisomers, like (R)-ibotenic acid, is essential for comprehensive neurobiological research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
25690-46-4 |
|---|---|
Molecular Formula |
C5H6N2O4 |
Molecular Weight |
158.11 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h1,4H,6H2,(H,7,8)(H,9,10)/t4-/m1/s1 |
InChI Key |
IRJCBFDCFXCWGO-SCSAIBSYSA-N |
SMILES |
C1=C(ONC1=O)C(C(=O)O)N |
Isomeric SMILES |
C1=C(ONC1=O)[C@H](C(=O)[O-])[NH3+] |
Canonical SMILES |
C1=C(ONC1=O)C(C(=O)[O-])[NH3+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
D-Ibotenic Acid, Ibotenic acid, (R)-; Ibotenic acid, D- |
Origin of Product |
United States |
Biochemical Pathways of Ibotenic Acid: Stereospecificity and Metabolites
Elucidation of Ibotenic Acid Biosynthesis in Amanita Species
The biosynthesis of ibotenic acid in Amanita mushrooms, particularly Amanita muscaria, has been a subject of research for decades. nih.govhust.edu.vninnovations-report.com Recent studies have shed light on the genetic basis and initial enzymatic steps involved in this pathway. nih.govhust.edu.vninnovations-report.com The genes responsible for ibotenic acid production are organized in a physically linked biosynthetic gene cluster (BGC) within the Amanita genome. wikipedia.orgnih.govhust.edu.vn This BGC contains several genes encoding enzymes believed to catalyze the conversion of a precursor molecule into ibotenic acid. nih.govhust.edu.vn The presence of this BGC has been correlated with ibotenic acid production in Amanita species, including Amanita pantherina and Amanita crenulata. hust.edu.vn
Enzymatic Steps and Precursors Leading to Ibotenic Acid
The biosynthetic pathway of ibotenic acid is initiated by the hydroxylation of glutamic acid. wikipedia.orgmdpi.comnih.gov This committed step is catalyzed by a dedicated Fe(II)/2-oxoglutarate-dependent oxygenase, identified as IboH. nih.govu-tokyo.ac.jp Experimental evidence, including the expression of the iboH gene in Escherichia coli, has demonstrated that IboH catalyzes the conversion of glutamate (B1630785) to threo-3-hydroxyglutamic acid. nih.govu-tokyo.ac.jp This finding supports a long-standing hypothesis from over 50 years ago that 3-hydroxyglutamate serves as a precursor to ibotenic acid. nih.govhust.edu.vninnovations-report.com
While the initial step is well-defined, the subsequent enzymatic reactions leading from 3-hydroxyglutamate to ibotenic acid are not yet fully elucidated, and their order remains somewhat ambiguous. nih.gov However, enzymes encoded within the ibo BGC are likely involved. nih.gov These include IboA, an adenylating enzyme potentially involved in activating a carboxylic acid group; IboF, a flavin monooxygenase possibly responsible for generating the N-O bond; and IboC, a cytochrome P450 enzyme that may catalyze the desaturation of a related compound, tricholomic acid, to form ibotenic acid. nih.govhust.edu.vn Two pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, IboG1 and IboG2, are also encoded in the cluster, suggesting potential roles in amino acid transformations within the pathway. nih.gov
Investigation of Stereospecificity in Biosynthetic Enzymes (e.g., IboH-catalyzed glutamate hydroxylation)
Research has indicated that the initial hydroxylation of glutamate catalyzed by IboH is stereoselective. nih.govresearchgate.netresearchgate.netresearchgate.netexlibrisgroup.com IboH specifically accepts L-glutamate and generates L-threo-3-hydroxyglutamic acid. u-tokyo.ac.jp This stereospecificity at the initial step is crucial for directing the synthesis towards the correct isomer required for downstream transformations in the ibotenic acid pathway. nih.govu-tokyo.ac.jp The precise mechanisms and stereochemical control exerted by the other enzymes in the BGC are areas of ongoing investigation. nih.gov
Decarboxylation Pathways and Formation of Metabolites from Ibotenic Acid
Ibotenic acid is known to undergo decarboxylation, both enzymatically and non-enzymatically, leading to the formation of its primary metabolite, muscimol (B1676869). innovations-report.comresearchgate.netjst.go.jptaylorandfrancis.comgoogle.com This conversion is significant as muscimol is the main psychoactive compound found in Amanita muscaria. mdpi.cominnovations-report.com
Conversion to Muscimol: Stereochemical Implications
The conversion of ibotenic acid to muscimol involves the removal of a carboxyl group. innovations-report.comresearchgate.netjst.go.jptaylorandfrancis.comgoogle.com This decarboxylation can occur readily, including under acidic conditions like those found in the gastrointestinal tract. jst.go.jpwsu.edu In Amanita species, a decarboxylase enzyme, IboD, encoded within the ibo BGC, is believed to catalyze this transformation. nih.govhust.edu.vn IboD has been linked to the decarboxylation of ibotenic acid to muscimol. nih.govhust.edu.vn
The stereochemical implications of this conversion are important. Ibotenic acid exists as a racemic mixture or primarily as the (R)-isomer in Amanita muscaria. The decarboxylation of (R)-ibotenic acid yields muscimol. While ibotenic acid has a chiral center, muscimol does not. The conversion thus results in a loss of chirality at the site of decarboxylation.
Data on the conversion of ibotenic acid to muscimol highlights the efficiency of this process under certain conditions. For instance, studies have shown that drying A. muscaria can lead to an increase in muscimol content while ibotenic acid decreases, suggesting that the drying process promotes decarboxylation. jst.go.jpwsu.edu Heat and acidic conditions also facilitate this conversion. jst.go.jpwsu.edu
| Condition | Ibotenic Acid Change | Muscimol Change | Reference |
| Drying | Decrease | Increase | jst.go.jpwsu.edu |
| Heat/Cooking | Decrease | Increase | jst.go.jpwsu.edu |
| Acidic Conditions | Decrease | Increase | jst.go.jpwsu.edu |
Other Potential Metabolic Products of Ibotenic Acid, (R)-
While muscimol is the primary and most well-studied metabolite of ibotenic acid, other compounds structurally related to ibotenic acid have been reported in Amanita muscaria. Muscazone (B1210498) is one such compound, considered a structural isomer of ibotenic acid. mdpi.comresearchgate.netunodc.org It has been suggested that muscazone could be a breakdown product of ibotenic acid, potentially formed through UV radiation or even as an artifact during extraction procedures. mdpi.comunodc.org Muscazone is reported to have minor pharmacological activity compared to ibotenic acid and muscimol. mdpi.comresearchgate.netunodc.org
Other derivatives mentioned in the context of Amanita species and related biosynthesis include stizolobic acid and stizolobinic acid, which are described as derivatives of ibotenic acid. pensoft.net These compounds are related to L-DOPA oxidation products. pensoft.net Additionally, tricholomic acid, a dihydro derivative of ibotenic acid, has been identified in Tricholoma muscarium, a related fungal species, and its biosynthesis is thought to be similar to ibotenic acid but without a desaturation step. hust.edu.vninstitutoesfera.org The potential metabolic conversion of (R)-ibotenic acid to these or other compounds in biological systems is an area that warrants further investigation.
| Compound | Relationship to Ibotenic Acid | Notes | PubChem CID |
| Ibotenic acid, (R)- | - | Primary compound in Amanita muscaria. wikipedia.org | 3674 |
| Muscimol | Decarboxylation product | Main psychoactive metabolite. wikipedia.orgmdpi.com | 4266 |
| Muscazone | Structural isomer | Potential breakdown product, minor activity. mdpi.comresearchgate.netunodc.org | 162136 |
| Stizolobic acid | Derivative | Related to L-DOPA oxidation products. pensoft.net | 162138 |
| Stizolobinic acid | Derivative | Related to L-DOPA oxidation products. pensoft.net | 162139 |
| Tricholomic acid | Dihydro derivative | Found in Tricholoma muscarium, related biosynthesis. hust.edu.vninstitutoesfera.org | 162137 |
| Glutamic acid | Biosynthetic precursor | Initial substrate for ibotenic acid biosynthesis. wikipedia.orgmdpi.comnih.gov | 3303 |
| 3-Hydroxyglutamic acid | Biosynthetic intermediate | Formed by IboH-catalyzed hydroxylation of glutamate. nih.govu-tokyo.ac.jp | 123580 |
Molecular Pharmacology of R Ibotenic Acid: Receptor Interactions and Selectivity
Characterization of (R)-Ibotenic Acid Activity at Glutamate (B1630785) Receptors
Ibotenic acid demonstrates significant interactions with both ionotropic and metabotropic glutamate receptors. Its effects at these receptors are central to its neuroexcitatory properties. wikipedia.org
Assessment of (R)-Ibotenic Acid Interaction with N-methyl-D-aspartate (NMDA) Receptors
Ibotenic acid is widely recognized as a potent agonist of NMDA receptors. wikipedia.orgontosight.aipensoft.netfrontiersin.orgtocris.com Activation of NMDA receptors by ibotenic acid can lead to excessive calcium influx into neurons. wikipedia.orgontosight.aifrontiersin.org This uncontrolled influx of calcium ions is a key mechanism underlying the neurotoxic effects associated with ibotenic acid, a phenomenon known as excitotoxicity. wikipedia.orgontosight.ai The interaction with NMDA receptors is considered a primary contributor to the neurological effects observed with ibotenic acid. wikipedia.orgontosight.aipensoft.net
Exploration of (R)-Ibotenic Acid Activity at Metabotropic Glutamate Receptors (mGluRs)
Ibotenic acid also interacts with metabotropic glutamate receptors (mGluRs), a class of G protein-coupled receptors. These receptors are categorized into three groups based on sequence homology, signal transduction pathways, and pharmacological properties: Group I, Group II, and Group III. guidetopharmacology.org
Group I mGluRs (mGluR1, mGluR5)
Ibotenic acid acts as a potent agonist at Group I mGluRs, which include mGluR1 and mGluR5. wikipedia.org These receptors are typically coupled to Gq proteins and their activation often leads to the mobilization of intracellular calcium, contributing to excitatory signaling. guidetopharmacology.org Studies have indicated that ibotenate-stimulated cAMP accumulation in rat brain cortical slices depends on the activation of mGluR1. nih.gov
Group II mGluRs (mGluR2, mGluR3)
Ibotenic acid is also reported to be a potent agonist at Group II mGluRs, comprising mGluR2 and mGluR3. wikipedia.org These receptors are generally coupled to Gi/Go proteins and their activation typically results in the inhibition of adenylyl cyclase, leading to a decrease in cAMP levels. guidetopharmacology.org Activation of Group II mGluRs can influence ibotenate-stimulated cAMP formation. nih.gov
Group III mGluRs
In contrast to its activity at Group I and Group II mGluRs, ibotenic acid is reported to be inactive at Group III mGluRs. wikipedia.org Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8) are also coupled to Gi/Go proteins and are primarily located presynaptically, modulating neurotransmitter release. guidetopharmacology.org The lack of activity of ibotenic acid at this group highlights a degree of selectivity within the mGluR family.
It is important to note that research on the stereoisomers of ibotenic acid and related compounds suggests potential differences in activity. For instance, studies on homoibotenic acid analogues, which are structurally related to ibotenic acid, found that the (R)-forms were inactive as agonists and antagonists at Group I, II, and III mGlu receptors, in contrast to the parent compound ibotenic acid which is a potent group I and II agonist. nih.gov This finding suggests that the (R)-enantiomer of ibotenic acid itself might have limited or no activity at mGluRs, with the observed potent mGluR activity of ibotenic acid potentially attributable primarily to the (S)-enantiomer or the racemic mixture.
Stereoselective Ligand Binding Studies Involving (R)-Ibotenic Acid
The pharmacological activity of chiral compounds often exhibits stereoselectivity, where different enantiomers can display distinct binding affinities and functional potencies at their target receptors. Ibotenic acid possesses a chiral center at the alpha carbon, leading to (R)- and (S)-enantiomers. While the naturally occurring form is primarily the (S)-enantiomer, studies involving synthetic racemic ibotenic acid and its analogues have provided insights into the stereochemical requirements for glutamate receptor interactions.
Comparative Analysis of (R)- vs. (S)-Ibotenic Acid Binding Affinities
Direct, detailed comparative data on the binding affinities of isolated (R)-ibotenic acid versus (S)-ibotenic acid across a comprehensive panel of glutamate receptors is not extensively detailed in the immediately available search results. However, research on analogues of ibotenic acid has provided some insights into the stereoselectivity of glutamate receptors. For instance, studies on homoibotenic acid (HIBO), an analogue of ibotenic acid, and its derivatives have shown enantiomeric differences in activity. nih.gov In the case of homoibotenic acid analogues, the (S)-forms demonstrated selective and potent antagonism at group I mGluRs, whereas the (R)-forms were found to be inactive as agonists or antagonists at group I, II, and III mGluRs. nih.gov This suggests that for certain structural variations related to ibotenic acid, the (R)-configuration may result in significantly reduced or absent binding affinity compared to the (S)-enantiomer at specific glutamate receptor subtypes.
Investigation of Enantiomeric Differences in Functional Potency
Similar to binding affinities, explicit comparative data on the functional potency of (R)-ibotenic acid versus (S)-ibotenic acid is limited in the provided search results. However, the studies on ibotenic acid analogues offer relevant observations. For example, in the case of bicyclic analogues of ibotenic acid, biostructural and pharmacological studies revealed different binding modes and functional potencies for the (R) and (S) forms at AMPA receptor subtypes. acs.orgebi.ac.uk One analogue, (RS)-3-hydroxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-7-carboxylic acid (7-HPCA), showed subtype-discriminating agonist activity at AMPA receptors, with the (S)-enantiomer exhibiting higher binding affinity and functional potency at certain subtypes (GluA1/2) compared to others (GluA3/4). acs.orgebi.ac.uk The isomeric analogue, (RS)-3-hydroxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-5-carboxylic acid (5-HPCA), bound to all AMPA receptor subtypes with comparable potency, and crystallographic studies showed different binding modes for the (R)- and (S)-forms in the GluA2 agonist binding domain. acs.orgebi.ac.uk These findings underscore the importance of stereochemistry at the alpha carbon in determining the functional outcome of ligand-receptor interactions within the glutamate receptor family.
Structure-Activity Relationship (SAR) Studies Focusing on the (R)-Configuration
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its biological activity. While much of the SAR work related to ibotenic acid has focused on developing selective agonists or antagonists based on the (RS) mixture or the (S)-enantiomer, investigations into analogues, including those synthesized as racemates that can be resolved into enantiomers, provide insights relevant to the (R)-configuration.
Design and Synthesis of (R)-Ibotenic Acid Analogues for Receptor Profiling
The design and synthesis of ibotenic acid analogues have been driven by the goal of developing compounds with improved receptor selectivity and stability compared to the parent compound. efmc.info Analogues with modifications to the isoxazole (B147169) ring or the amino acid side chain have been synthesized and profiled at various glutamate receptor subtypes. nih.govnih.govpsu.eduresearchgate.netacs.org Although the focus is often on the more pharmacologically active enantiomer (frequently the (S)-form for agonist activity), the synthesis of racemic mixtures followed by resolution allows for the study of the (R)-enantiomer's activity. For example, bicyclic 3-isoxazolol amino acids, designed as conformationally restricted analogues of ibotenic acid, have been synthesized to probe the structural requirements of excitatory amino acid receptors. researchgate.net The pharmacological profiling of the resulting enantiomers, where performed, contributes to understanding the SAR related to the stereochemistry.
Neurobiological Effects of R Ibotenic Acid in Preclinical Models
Assessment of Neuronal Excitability Modulation by (R)-Ibotenic Acid
(R)-Ibotenic acid is a potent neuronal excitant, primarily due to its agonist activity at glutamate (B1630785) receptors. termedia.plmdpi.com Its ability to modulate neuronal excitability is closely linked to its interaction with both ionotropic and metabotropic glutamate receptors. wikipedia.orgiiab.me Specifically, it strongly activates N-methyl-D-aspartate (NMDA) receptors and group I and II metabotropic glutamate receptors (mGluR1, mGluR5, mGluR2, and mGluR3), while weakly activating AMPA and kainate receptors. wikipedia.orgiiab.me The activation of NMDA receptors by ibotenic acid leads to an influx of calcium ions into neurons, a key event in excitotoxicity and the modulation of synaptic plasticity, including long-term potentiation (LTP). wikipedia.orgiiab.me Studies have shown that ibotenic acid's neurotoxicity is mediated by NMDA receptor activation and can be enhanced by glycine (B1666218) and blocked by NMDA antagonists like dizocilpine (B47880) (MK-801). iiab.menih.gov The activation of group I mGluRs is also known to enhance or facilitate the excitatory effects of glutamate by modulating ion channel activity, further contributing to altered neuronal excitability. if-pan.krakow.pl
Analysis of Cellular Responses to (R)-Ibotenic Acid Exposure in Neuronal Cultures
Exposure to ibotenic acid in neuronal cultures has been utilized to investigate cellular responses to excitotoxic insults. Studies using primary hippocampal neuronal cultures have shown that ibotenic acid exposure leads to significant neuronal cell loss. nih.gov This neurotoxicity is primarily mediated by the excessive calcium influx triggered by NMDA receptor overactivation, which can lead to oxidative damage and neuronal cell death. wikipedia.orgiiab.me Research indicates that ibotenic acid can induce neuronal degeneration in various brain areas, including the striatum, hippocampal formation, substantia nigra, and piriform cortex, characterized by a marked disappearance of nerve cells. nih.gov In neuronal cultures, ibotenic acid's neurotoxicity can be influenced by factors such as glycine and blocked by NMDA receptor antagonists, consistent with its mechanism of action observed in vivo. nih.gov Furthermore, studies have explored potential neuroprotective strategies against ibotenic acid-induced cellular damage in neuronal models. For instance, berberine (B55584) has shown protective effects in ibotenic acid-induced neuronal damage models in rats, promoting neuronal survival and differentiation and inhibiting neuroinflammation. researchgate.net
Examination of Neurotransmitter System Modulation by (R)-Ibotenic Acid
(R)-Ibotenic acid significantly modulates several neurotransmitter systems, primarily as a consequence of its direct actions on glutamate receptors and the subsequent downstream effects on neuronal circuits. frontiersin.orgbohrium.comfrontiersin.org
Influence on Glutamatergic Systems
As a structural analog of glutamate, ibotenic acid's most direct and potent effects are on the glutamatergic system. wikipedia.orgiiab.me It acts as a non-selective agonist at various glutamate receptor subtypes, with strong activity at NMDA and group I and II metabotropic glutamate receptors, and weaker activity at AMPA and kainate receptors. wikipedia.orgiiab.me This widespread agonism leads to excessive excitatory neurotransmission, a phenomenon known as excitotoxicity. wikipedia.orgiiab.mefrontiersin.orgfrontiersin.org Preclinical studies using ibotenic acid-induced lesions have demonstrated alterations in glutamatergic markers and function in various brain regions. frontiersin.orgfrontiersin.org For example, studies in mice have shown significantly reduced glutamic acid concentrations in the hippocampus and brain stem following ibotenic acid exposure. frontiersin.orgfrontiersin.org The excitotoxic effects are primarily mediated by the overactivation of NMDA receptors, leading to calcium overload and subsequent neuronal damage and death. wikipedia.orgiiab.me
Impact on Cholinergic Transmission
Ibotenic acid has been shown to impact cholinergic transmission in preclinical models, particularly in brain regions involved in learning and memory. Studies using intrahippocampal administration of ibotenic acid in rats have demonstrated impaired cholinergic transmission. pensoft.netfrontiersin.org This impairment is associated with alterations in cholinergic receptors, such as a decrease in α7-nAChR expression and an increase in m1AChR expression in the hippocampus. frontiersin.org Furthermore, ibotenic acid-induced lesions in areas like the medial septum, which provides cholinergic projections to the hippocampus, can lead to long-lasting impairments in memory. frontiersin.org Research also indicates that ibotenic acid can induce neuronal loss in cholinergic cell populations, such as those in the nucleus basalis of Meynert and the ventral pallidum/substantia innominata complex, contributing to cholinergic dysfunction. researchgate.netresearchgate.net Studies have also observed increased acetylcholinesterase activity in the hippocampus following ibotenic acid exposure, which would lead to decreased acetylcholine (B1216132) levels. frontiersin.orgresearchgate.net
Electrophysiological Studies of (R)-Ibotenic Acid Effects on Neural Activity
Electrophysiological investigations have been crucial in characterizing the effects of (R)-ibotenic acid on neuronal firing patterns, synaptic transmission, and receptor activation in preclinical models. These studies often employ techniques such as single-unit recording, patch clamp, and microelectrophoresis to directly measure electrical activity in neurons.
Research indicates that (R)-ibotenic acid acts as a potent excitant of central neurons frontiersin.orgnih.gov. Its excitatory effects are primarily mediated through the activation of ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptors, and to a lesser extent, AMPA and kainate receptors wikipedia.orgfrontiersin.org. Studies using microelectrophoretic application of ibotenate in feline spinal cord have shown that it is significantly more active as an excitant compared to L-glutamate nih.gov. This initial excitation can be followed by a prolonged period of depression of neuronal sensitivity to excitatory amino acids and acetylcholine nih.gov. This depression was found to be blocked by the GABA-antagonist bicuculline (B1666979) methochloride, suggesting a potential involvement of GABAergic mechanisms, possibly due to in vivo conversion of ibotenate to muscimol (B1676869), a potent GABA agonist wikipedia.orgnih.gov.
Electrophysiological recordings in rat midbrain slices have demonstrated that excitatory amino acid agonists, including NMDA and AMPA, elicit dose-dependent increases in the firing rates of A10 dopamine (B1211576) neurons nih.gov. While this study primarily focused on NMDA, AMPA, and kainic acid, it highlights the utility of electrophysiological methods in assessing the impact of glutamate receptor agonists, structurally related to ibotenic acid, on neuronal firing nih.gov.
Studies investigating caudato-nigral synaptic transmission in cats have utilized ibotenic acid-induced lesions to examine changes in the electrophysiological properties of nigral neurons during recovery from circling movements nih.gov. Extracellular and intracellular recordings revealed that the synaptic action from the caudate nucleus onto nigral neurons in lesion-spared areas exhibited alterations in the duration of inhibition and amplitude of excitation, suggesting compensatory changes in synaptic transmission following ibotenic acid-induced damage nih.gov.
Further electrophysiological evidence comes from studies using ibotenic acid to create targeted lesions for investigating the causal role of specific brain regions in behavior and neural activity elifesciences.orgdrummondsci.com. While primarily a lesioning tool in these contexts, the ability to perform electrophysiological recordings before and after ibotenic acid application allows for direct comparison of neuronal activity and assessment of the functional impact of the lesion elifesciences.orgdrummondsci.com. For instance, electrophysiological signals were recorded in lesioned animals to confirm the presence of oscillatory responses in the superior colliculus following ibotenic acid lesions of the visual cortex, demonstrating the technique's utility in studying altered neural circuits researchgate.net.
Recent research using whole-cell patch clamp techniques in cultured hippocampal neurons has explored the electrophysiological mechanisms underlying ibotenic acid-induced excitotoxic insult koreamed.orgkoreamed.org. These studies have shown that ibotenic acid, often in combination with β-amyloid, can induce excessive neuronal membrane depolarization and hyperactivity, characterized by an increase in repetitive firing frequency and shortening of evoked action potential latency koreamed.orgkoreamed.org.
The interaction of ibotenic acid with glutamate receptors has been further characterized through electrophysiological studies on recombinant NMDA receptor subtypes expressed in Xenopus oocytes psu.edu. These studies have shown that ibotenic acid can act as a partial agonist at various NMDA receptor subunit combinations (NR1/NR2A-D), with varying maximal activities relative to glutamate psu.edu.
In invertebrate models, electrophysiological studies on locust muscle fibers have shown that ibotenic acid acts on non-synaptic membrane receptors, causing a transient increase in membrane conductance capes.gov.br. These studies indicated that ibotenic acid has no affinity for glutamate receptors on the excitatory postsynaptic membrane in this preparation and suggested the existence of distinct non-synaptic glutamate receptors capes.gov.br.
The detailed research findings from these electrophysiological studies highlight the complex interactions of (R)-ibotenic acid with glutamate receptor systems and its profound effects on neuronal excitability and synaptic function across different species and brain regions.
| Study Type | Model System | Key Electrophysiological Finding | Citation |
| Microelectrophoresis | Feline spinal interneurons/Renshaw cells | Potent excitation followed by prolonged bicuculline-sensitive depression. | nih.gov |
| Extracellular Single-Unit | Rat midbrain A10 DA neurons | Excitatory amino acid agonists (NMDA, AMPA, KA) increase firing rates. (Contextual relevance) | nih.gov |
| Extracellular/Intracellular | Cat nigral neurons | Altered synaptic transmission (inhibition duration, excitation amplitude) post-lesion. | nih.gov |
| Electrophysiology post-lesion | Rodent brain regions (e.g., superior colliculus) | Confirmation of altered neural activity patterns following ibotenic acid lesions. | drummondsci.comresearchgate.net |
| Whole-Cell Patch Clamp | Cultured hippocampal neurons | Induction of excessive membrane depolarization and neuronal hyperactivity. | koreamed.orgkoreamed.org |
| Two-Electrode Voltage-Clamp | Xenopus oocytes (recombinant NMDARs) | Partial agonist activity at various NMDA receptor subunit combinations. | psu.edu |
| Electrophysiology | Locust muscle fibers | Action on non-synaptic receptors increasing membrane conductance. | capes.gov.br |
Methodological Applications of R Ibotenic Acid in Neuroscience Research
Utilization as a Comparative Agent in Excitotoxicity Models
Ibotenic acid is widely utilized in neuroscience as an excitotoxin to create targeted lesions in specific brain regions of experimental animals, primarily rodents. sci-hub.senih.govnih.govscience.govjneurosci.org This application leverages its ability to overactivate glutamate (B1630785) receptors, leading to neuronal cell death, a process known as excitotoxicity. mdpi.com By selectively destroying neuronal cell bodies while largely sparing fibers of passage, ibotenic acid lesions are a valuable tool for studying the functional contributions of specific brain areas or neuronal populations to behavior and physiology. science.gov
Stereoselective Control in Neurolesioning Studies
The concept of stereoselectivity is crucial in neuropharmacology, as different enantiomers of a compound can exhibit distinct binding affinities and efficacies at their molecular targets, such as neurotransmitter receptors. jneurosci.org While the provided information highlights the importance of stereochemistry in the context of other ligands and receptors jneurosci.orgjneurosci.org, specific details on how the (R)-enantiomer of ibotenic acid is used for stereoselective control in neurolesioning, distinct from the (S) or racemic forms, are not extensively detailed in the search results. Research often refers to "ibotenic acid" without specifying the enantiomer, or specifically mentions the (S)-form (L-Ibotenic acid). scilifelab.sephysiology.org However, the principle suggests that if the (R)-enantiomer has a different receptor binding profile or potency compared to the (S)-enantiomer, it could theoretically be used to achieve more selective or nuanced neurotoxic effects in specific neuronal populations expressing particular glutamate receptor subtypes or configurations.
Comparison with Other Excitotoxins (e.g., Kainic Acid, Quinolinic Acid)
Ibotenic acid is often used comparatively alongside other excitotoxins like kainic acid and quinolinic acid to differentiate the roles of various glutamate receptor subtypes in mediating excitotoxicity and subsequent functional deficits. sci-hub.senih.govnih.govmdpi.comjneurosci.orgnih.govneurotree.org These excitotoxins have differing selectivities for glutamate receptor subtypes:
Ibotenic acid: Primarily an agonist at NMDA receptors and certain group I and II metabotropic glutamate receptors. scilifelab.semdpi.com
Kainic acid: A selective agonist for kainate receptors and a partial agonist at AMPA receptors. nih.govjneurosci.org
Quinolinic acid: An endogenous metabolite of tryptophan that acts as a potent NMDA receptor agonist. nih.govnih.govneurotree.org
By comparing the effects of lesions induced by these different compounds in the same brain region, researchers can infer the contribution of the targeted receptor populations to the observed outcomes. For instance, studies comparing ibotenic acid lesions (targeting NMDA and mGluRs) with kainic acid lesions (targeting kainate and AMPA receptors) can help dissect the roles of these respective receptor families in a particular neural circuit or behavior.
Mechanistic Investigations of R Ibotenic Acid in Cellular Pathways
Study of Intracellular Signaling Cascades Influenced by (R)-Ibotenic Acid
The activation of glutamate (B1630785) receptors by (R)-ibotenic acid triggers several intracellular signaling pathways. These cascades are critical in mediating both the physiological and pathological effects of the compound.
Calcium Homeostasis and Ion Flux Regulation
A key consequence of (R)-ibotenic acid's action, particularly through NMDA receptor activation, is the disruption of calcium homeostasis. NMDA receptors are ligand-gated ion channels that, upon activation, allow the influx of Ca2+ ions into the neuron. wikipedia.orgmmsl.cz Excessive activation by (R)-ibotenic acid leads to a significant and potentially toxic influx of Ca2+, resulting in intracellular calcium overload. wikipedia.orgmmsl.czfrontiersin.org This calcium overload is a critical mediator of excitotoxicity and subsequent neuronal cell death. wikipedia.orgmmsl.cz
Studies have shown that this excessive calcium influx can activate various downstream effectors, including Ca2+/Calmodulin Kinase (CaM-KII), which can phosphorylate multiple enzymes. wikipedia.org The increased intracellular calcium also enhances the mitochondrial electron transport system, leading to increased production of reactive oxygen species (ROS). wikipedia.org Pathological calcium accumulation, including the formation of calcium deposits, has been observed in rat brain regions following ibotenic acid injection. nih.govnih.gov These deposits were found in areas such as the globus pallidus, ventral pallidum, and substantia innominata. nih.gov Ultrastructural studies revealed that calcium accumulation initially occurs in the mitochondria of degenerating neurons and dendrites, and later in a fibrillar matrix formed at the border between glia and dendrites. nih.gov
Here is a summary of findings related to calcium and ion flux:
| Cellular Event | Mechanism | Consequence | Relevant Receptors |
| Excessive Ca2+ Influx | Overactivation of NMDA receptors by (R)-Ibotenic acid. wikipedia.orgmmsl.czfrontiersin.org | Intracellular calcium overload. wikipedia.orgmmsl.cz | NMDA receptors wikipedia.orgmmsl.cz |
| Activation of CaM-KII | Increased intracellular Ca2+. wikipedia.org | Phosphorylation of various enzymes. wikipedia.org | Downstream of Ca2+ influx wikipedia.org |
| Increased ROS Production | Enhancement of mitochondrial electron transport system by excess Ca2+. wikipedia.org | Oxidative damage to surrounding tissue. wikipedia.org | Downstream of Ca2+ influx wikipedia.org |
| Calcium Deposit Formation | Pathological accumulation of calcium. nih.govnih.gov | Observed in degenerating neurons and glia. nih.govnih.gov | Linked to glutamate receptor subtypes and glial response. nih.govnih.gov |
Involvement of Second Messenger Systems
Metabotropic glutamate receptors (mGluRs), which are also activated by (R)-ibotenic acid, are coupled to various second messenger systems through G proteins. nih.govharvardapparatus.comjneurosci.org Group I mGluRs (mGluR1 and mGluR5) are known to activate phospholipase C, leading to the hydrolysis of phosphoinositides. nih.govharvardapparatus.comjneurosci.org Studies using ibotenic acid analogs, such as 4-bromohomoibotenate, have demonstrated the stimulation of phosphoinositide hydrolysis, suggesting the involvement of this pathway in (R)-ibotenic acid's effects. nih.gov While (R)-ibotenic acid is a potent agonist of group I and II mGluRs, the specific involvement of different second messenger systems can vary depending on the mGluR subtype activated. wikipedia.orgnih.gov Group II and III mGluRs are typically coupled to the negative regulation of adenylyl cyclase, affecting cyclic AMP levels. harvardapparatus.com
Research on the second messenger systems influenced by (R)-ibotenic acid indicates:
| Second Messenger System | Associated mGluR Group | Effect | Notes |
| Phosphoinositide Hydrolysis | Group I (mGluR1, mGluR5) harvardapparatus.comjneurosci.org | Stimulation nih.gov | Activated by (R)-ibotenic acid and some analogs. nih.gov |
| Cyclic AMP Accumulation | Group II, Group III harvardapparatus.com | Negative regulation (typically) harvardapparatus.com | (R)-Ibotenic acid is a potent agonist of Group II mGluRs. wikipedia.org Specific effect on cAMP may vary. harvardapparatus.com |
Assessment of Neuronal Integrity and Survival in Response to (R)-Ibotenic Acid
(R)-Ibotenic acid is widely used experimentally to induce site-specific neuronal lesions due to its excitotoxic properties. wikipedia.orgmmsl.cz Its ability to cause excessive calcium influx and oxidative damage leads to significant neuronal cell death. wikipedia.orgmmsl.cz
Apoptotic and Necrotic Pathways
Neuronal cell death induced by (R)-ibotenic acid can occur through both apoptotic and necrotic pathways, depending on the severity of the insult. Excitotoxicity, triggered by excessive glutamate receptor activation, can lead to both forms of death. frontiersin.orgresearchgate.net Necrosis is often characterized by rapid cellular swelling and plasma membrane disruption, while apoptosis involves a more controlled process with features like chromatin condensation and the formation of apoptotic bodies. bmbreports.org
Studies investigating the effects of (R)-ibotenic acid have observed neuronal damage and loss, consistent with cell death. frontiersin.orgnih.gov For instance, histopathological analysis following ibotenic acid injection in rat hippocampus revealed disorganized architecture, neuronal cell loss, and the presence of dead cells. frontiersin.org Research also suggests that suppressing pro-apoptotic responses can protect against ibotenic acid-induced neurotoxicity. nih.govnih.gov
Key findings regarding cell death pathways:
| Pathway | Characteristics | Observation in (R)-Ibotenic Acid Models |
| Apoptosis | Programmed cell death, chromatin condensation. bmbreports.org | Pro-apoptotic responses observed; suppression is neuroprotective. nih.govnih.gov |
| Necrosis | Uncontrolled cell death, cellular swelling. bmbreports.org | Contributes to neuronal death following excitotoxicity. researchgate.net |
Exploration of Glial Cell Activation Patterns by (R)-Ibotenic Acid
(R)-Ibotenic acid-induced neuronal damage is often accompanied by a significant glial response, involving the activation of both astrocytes and microglia. nih.govnih.govresearchgate.netnih.govbiorxiv.orgsbgg.org.br This glial activation is a key component of the neuroinflammatory response to excitotoxicity. researchgate.netnih.govresearchgate.netnih.gov
Excitotoxic lesions induced by ibotenic acid have been shown to lead to persistent astrogliosis and microglial activation. nih.govresearchgate.net This activation is associated with the production of inflammatory mediators. nih.gov Studies have also observed an increase in metabotropic glutamate receptor type 5 (mGluR5) expression specifically in activated astrocytes and microglia following ibotenic acid lesions. nih.govresearchgate.net The inflammatory response triggered by ibotenic acid can contribute to the long-lasting effects of the neurotoxin. nih.gov Microglial activation, characterized by changes in cell morphology and increased cell density, has been demonstrated following ibotenic acid injection. biorxiv.orgsbgg.org.brbiorxiv.org Astrogliosis, indicated by increased GFAP staining, is also a common finding. nih.govjst.go.jp
The glial response to (R)-ibotenic acid is characterized by:
| Glial Cell Type | Response to (R)-Ibotenic Acid Lesion | Associated Features |
| Astrocytes | Activation (Astrogliosis) nih.govresearchgate.netnih.govjst.go.jp | Increased GFAP staining, increased mGluR5 expression. nih.govresearchgate.netnih.gov |
| Microglia | Activation nih.govnih.govresearchgate.netnih.govbiorxiv.orgsbgg.org.brbiorxiv.org | Changes in morphology, increased density, increased mGluR5 expression, production of inflammatory mediators. nih.govresearchgate.netbiorxiv.orgsbgg.org.brbiorxiv.org |
Astrogliosis and Reactive Astrocytes
Excitotoxic lesions induced by ibotenic acid are consistently associated with the development of significant and persistent astrogliosis researchgate.netnih.govumontreal.ca. Astrogliosis is a characteristic response of astrocytes to central nervous system injury, involving morphological changes and altered protein expression. A key marker of astrogliosis is the upregulation of glial fibrillary acidic protein (GFAP) immunoreactivity sonar.ch. Studies have shown pronounced GFAP immunoreactivity in areas affected by ibotenic acid lesions sonar.ch.
Reactive astrocytes are typically found near the site of the ibotenic acid-induced lesion sonar.ch. The astrocytic response can be delayed compared to microglial activation, becoming detectable at later time points following ibotenic acid injection nih.govbiorxiv.org. Research indicates a relationship between the astroglial response and the expression of metabotropic glutamate receptor type 5 (mGluR5) umontreal.ca. Specifically, ibotenic acid lesions lead to a significant increase in mGluR5 expression within reactive astrocytes researchgate.netnih.govumontreal.ca. This suggests a potential role for mGluR5 in the inflammatory processes involving astrocytes following ibotenic acid-induced excitotoxicity umontreal.ca.
Microglial Activation and Proliferation
Ibotenic acid-induced excitotoxicity also triggers significant and persistent microglial activation researchgate.netnih.govumontreal.ca. Microglia, the resident immune cells of the brain, undergo activation in response to injury and inflammation. This activation is characterized by changes in morphology and the expression of specific markers. Common markers used to identify activated microglia include Iba1 and ED1 nih.govumontreal.ca.
Following ibotenic acid injection, a rapid microglial reaction can be observed within hours nih.govbiorxiv.org. Activated microglia exhibit characteristic morphological changes, including the retraction of cellular processes and an increase in cell density at the lesion site nih.govbiorxiv.org. The microglial activation is associated with the production of inflammatory mediators researchgate.netnih.gov.
Similar to astrocytes, microglial cells also show an increase in metabotropic glutamate receptor type 5 (mGluR5) expression following ibotenic acid lesions researchgate.netnih.govumontreal.ca. The co-localization of mGluR5 with activated microglial cells at the lesion site suggests a specific involvement of this receptor in the microglial response to ibotenic acid-induced neuroinflammation umontreal.ca.
Studies utilizing ibotenic acid injections have demonstrated the ability to distinguish between glia activation and proliferation nih.govbiorxiv.org. This distinction is important for understanding the different facets of the inflammatory reaction in the central nervous system nih.gov.
Advanced Analytical and Synthetic Methodologies for R Ibotenic Acid Research
Stereoselective Synthesis and Purification Techniques for (R)-Ibotenic Acid
The synthesis of enantiomerically pure (R)-ibotenic acid requires stereoselective approaches to control the configuration at the chiral center. While direct stereoselective synthesis of (R)-ibotenic acid is an area of ongoing research, studies on the synthesis of its analogs, such as homoibotenic acid, demonstrate the application of stereoselective methods. For instance, the enantiomers of 4-bromohomoibotenic acid were prepared with high enantiomeric excess using stereoselective enzymatic hydrolysis with immobilized aminoacylase (B1246476) nih.gov. Similarly, the synthesis of (R)- and (S)-homoibotenic acid has been achieved using (S)-BOC-phenylalanine as a chiral auxiliary, followed by chiral HPLC for enantiomeric excess determination nih.gov.
Biosynthetic studies of ibotenic acid in Amanita muscaria have shed light on potential enzymatic pathways that involve stereoselective steps. Research indicates that the biosynthesis is initiated by the stereoselective hydroxylation of glutamate (B1630785) to form 3-hydroxyglutamate, a reaction catalyzed by an Fe(II)/2-oxoglutarate-dependent dioxygenase researchgate.nethust.edu.vnresearchgate.net. This enzymatic process highlights a natural route to introduce chirality during the formation of the ibotenic acid scaffold.
Purification of (R)-ibotenic acid and related isoxazole (B147169) compounds often involves chromatographic techniques. Solid-phase extraction has been employed for the purification of ibotenic acid and muscimol (B1676869) from mushroom samples researchgate.net. High-performance liquid chromatography (HPLC) is a common method for the purification and analysis of ibotenic acid, utilizing various column types and mobile phases to achieve separation based on the compound's properties sielc.comsielc.comnih.govsci-hub.st.
Chromatographic and Spectrometric Analysis of (R)-Ibotenic Acid and its Metabolites
The analysis of (R)-ibotenic acid and its primary metabolite, muscimol, in complex matrices such as biological samples or mushroom extracts necessitates sensitive and selective analytical techniques. Chromatography, coupled with various detection methods, is widely used for this purpose.
High-performance liquid chromatography (HPLC) is a fundamental tool for the separation and quantification of ibotenic acid and muscimol. Different stationary phases, including mixed-mode columns, have been successfully applied to retain and separate these polar compounds sielc.comsielc.comnih.gov. UV detection is commonly used with HPLC, typically at wavelengths around 200-255 nm sielc.comsielc.comnih.gov.
Capillary electrophoresis (CE) offers an alternative separation mechanism based on charge and size, and it has been reported for the determination of ibotenic acid and muscimol mdpi.comresearchgate.net. Capillary zone electrophoresis (CZE) with contactless conductivity detection has been used for the quantitative and qualitative analysis of these compounds in mushroom samples researchgate.net.
Gas chromatography-mass spectrometry (GC-MS) has also been applied for the analysis of ibotenic acid and muscimol, often requiring derivatization to enhance volatility hust.edu.vnresearchgate.netnih.gov.
Mass spectrometry (MS) provides high sensitivity and specificity for the identification and quantification of ibotenic acid and its metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique, utilizing multiple reaction monitoring (MRM) for targeted analysis researchgate.netmdpi.comresearchgate.netspringermedizin.deresearchgate.net. LC-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) offers high-resolution mass analysis for both qualitative and quantitative determination researchgate.net. Characteristic ion transitions are used for the detection of ibotenic acid and muscimol in MS/MS experiments researchgate.netresearchgate.net.
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation and confirmation of synthesized or isolated (R)-ibotenic acid. NMR analysis, including 1H NMR, provides detailed information about the chemical environment of the atoms within the molecule hust.edu.vnnih.govuni-freiburg.depdx.eduhmdb.ca.
Computational Chemistry Approaches to (R)-Ibotenic Acid-Receptor Interactions
Computational chemistry plays a significant role in understanding how (R)-ibotenic acid interacts with its biological targets, primarily glutamate receptors. These approaches provide insights into binding affinities, conformational preferences, and the molecular basis of receptor selectivity.
Molecular Docking and Dynamics Simulations
Molecular docking is a widely used technique to predict the binding orientation and affinity of a ligand, such as (R)-ibotenic acid, within the binding site of a receptor mdpi.comnih.govnih.govresearchgate.net. Docking studies can help to identify key interactions between the ligand and amino acid residues in the receptor binding pocket. For example, docking of ibotenic acid to models of metabotropic glutamate receptors has been used to understand differences in activity compared to analogs nih.govnih.gov.
Molecular dynamics (MD) simulations extend docking studies by providing a dynamic view of the ligand-receptor complex over time mdpi.comresearchgate.netmedchemexpress.com. MD simulations allow researchers to explore the flexibility of both the ligand and the receptor, providing a more realistic representation of the binding event and the stability of the complex mdpi.comresearchgate.net. These simulations can reveal conformational changes upon binding and the influence of the surrounding environment, such as water molecules researchgate.net. Studies have utilized MD simulations to investigate the binding behavior of ibotenic acid isomers with proteins, highlighting different accommodation within binding sites mdpi.com.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling involves creating a 3D representation of the essential features of a ligand (or a set of ligands) required for binding to a target receptor bcrti.co.inbiosolveit.de. These features can include hydrogen bond donors and acceptors, hydrophobic centers, and ionizable groups. Pharmacophore models derived from known ligands can be used to search databases for novel compounds with similar properties that are likely to bind to the same target biosolveit.de.
Ligand-based drug design (LBDD) is a computational approach that relies on the knowledge of existing active molecules to design new drug candidates, without necessarily requiring the 3D structure of the target protein bcrti.co.inbiosolveit.degardp.org. By analyzing the structural and chemical properties of known ligands, LBDD methods, including pharmacophore modeling and quantitative structure-activity relationships (QSAR), aim to identify the molecular features that are important for biological activity gardp.org. Ibotenic acid and muscimol have served as lead structures in drug discovery projects aimed at developing subtype-selective glutamate and GABA receptor ligands bcrti.co.inbokkilden.no. LBDD approaches can help in the rational design of ibotenic acid analogs with improved potency or selectivity for specific receptor subtypes.
Future Research Perspectives on R Ibotenic Acid
Unraveling Latent Biological Activities or Indirect Effects of (R)-Ibotenic Acid
Furthermore, some researchers have speculated that ibotenic acid itself may possess stimulant properties, independent of its conversion to muscimol (B1676869). wikipedia.org This potential direct effect warrants further study to fully characterize its pharmacological profile. Research has also indicated that ibotenic acid can induce a generalized increase in serotonin (B10506) levels in the brains of rodents, suggesting indirect effects on other neurotransmitter systems beyond glutamate (B1630785) and GABA. nih.govmdpi.com Future studies could explore the mechanisms underlying these changes and their potential physiological consequences.
The observation that ibotenic acid targets glutamate-gated chloride channels in invertebrates, causing increased chloride permeability without affecting their excitatory glutamate receptors, highlights a species-specific difference in its mechanism of action. wikipedia.org This suggests the possibility of undiscovered targets or variable interactions across different biological systems that could be explored in future research.
Potential for Novel Research Tools Derived from (R)-Ibotenic Acid
(R)-Ibotenic acid's ability to selectively lesion neurons through excitotoxicity has made it a valuable tool in neuroscience research, particularly for creating animal models of neurological conditions and studying synaptic plasticity and neurodegeneration. ontosight.aiwikipedia.org Its preference over some other lesioning agents is attributed to its selectivity and long-term stability in solution. wikipedia.org
Future research could focus on developing novel research tools based on the structure and activity of (R)-ibotenic acid. This might involve synthesizing analogues with modified properties, such as altered receptor selectivity, reduced conversion to muscimol, or enhanced targeting to specific neuronal populations. Such tools could provide more refined methods for studying the roles of different glutamate receptor subtypes or investigating the function of specific brain circuits.
The use of ibotenic acid in creating models for Alzheimer's disease pathophysiology, by impairing cholinergic transmission, learning, and memory, underscores its utility in studying neurodegenerative processes. mmsl.cznih.gov Future research could explore the development of modified ibotenic acid-based tools to model other neurological disorders or to investigate specific aspects of neuronal dysfunction.
Additionally, the distinct action of ibotenic acid on invertebrate glutamate receptors compared to vertebrate receptors suggests the potential for developing research tools specifically for studying invertebrate nervous systems. wikipedia.org
Addressing Gaps in Stereospecific Neuropharmacology of Isoxazole (B147169) Derivatives
Ibotenic acid contains a chiral center, and its biological activity is likely stereospecific, meaning the (R) and (S) enantiomers may have different potencies or effects. While ibotenic acid is often referred to without specifying the stereochemistry, the naturally occurring form is typically the (S)-enantiomer, although some sources refer to (R)-ibotenic acid or D-ibotenic acid in the context of commercially available research chemicals ontosight.aimdpi.com. This highlights a gap in the detailed understanding of the stereospecific neuropharmacology of ibotenic acid and related isoxazole derivatives.
Future research should aim to systematically investigate the distinct pharmacological profiles of the (R)- and (S)-enantiomers of ibotenic acid. This includes determining their relative affinities and efficacies at different glutamate receptor subtypes, their rates of decarboxylation to muscimol, and their respective neurotoxic potentials. Understanding these stereospecific differences is crucial for accurately interpreting research findings obtained using racemic mixtures or unspecified enantiomers.
Furthermore, the isoxazole ring is a core structure found in various biologically active compounds, including marketed drugs with diverse activities such as antipsychotic and anticonvulsant effects. nih.govigi-global.com Research into the stereospecific neuropharmacology of ibotenic acid can provide valuable insights into the structure-activity relationships of isoxazole derivatives in general, potentially guiding the rational design of novel therapeutic agents with improved selectivity and reduced off-target effects. Studies on other isoxazole derivatives, such as AMOA, have already demonstrated stereoselective effects on glutamate receptors, reinforcing the importance of this line of research. nih.gov Addressing the gaps in the stereospecific neuropharmacology of these compounds is essential for advancing the field of neuropharmacology and medicinal chemistry.
Q & A
Basic Research Questions
Q. What established protocols ensure safe handling of (R)-Ibotenic acid in laboratory settings?
- Methodological Answer : Adhere to OSHA-compliant safety measures, including:
- Avoiding contact with food/beverages and removing contaminated clothing immediately.
- No mandatory breathing equipment, but hygiene practices (e.g., handwashing before breaks) are critical.
- Store separately from consumables and label containers clearly .
Q. How is (R)-Ibotenic acid administered to induce targeted neuronal lesions in neurobiological studies?
- Methodological Answer : Use intracortical microstimulation (ICMS)-guided injections:
- Identify low-threshold motor cortex sites via electrode penetrations.
- Inject at precise depths (e.g., 3–9 mm in layer V) to lesion hand-area neurons.
- Validate reproducibility through pre- and post-injection ICMS thresholds .
Q. What ethical approvals are required for primate studies involving (R)-Ibotenic acid?
- Methodological Answer : Obtain Institutional Review Board (IRB) approval by detailing:
- Participant selection criteria (e.g., primate species, health status).
- Justification for lesion methodology and endpoints (e.g., cortical reorganization timelines).
- Compliance with animal welfare regulations and oversight protocols .
Advanced Research Questions
Q. How can researchers design longitudinal studies to assess cortical reorganization after (R)-Ibotenic acid lesions?
- Methodological Answer :
- Imaging Integration : Combine laser speckle imaging (LSI) and MRI for acute/chronic phase monitoring.
- Timepoints : Collect data at baseline, post-injection (1–3 hours), and follow-ups (1–3.5 weeks).
- Data Normalization : Use region-of-interest (ROI) contrast metrics and error bars derived from repeated measurements (≥5 trials) .
Q. What strategies resolve contradictions between in vitro and in vivo data on (R)-Ibotenic acid’s cholinergic effects?
- Methodological Answer :
- Model Alignment : Compare in vitro neuronal cultures with in vivo basal forebrain lesion models.
- Outcome Metrics : Standardize cognitive assays (e.g., memory tasks) and acetylcholine quantification methods.
- Meta-Analysis : Cross-reference studies on Alzheimer’s-related cholinergic degeneration for mechanistic consistency .
Q. How should the PICOT framework structure studies on (R)-Ibotenic acid’s neuroplastic effects?
- Methodological Answer :
- Population : Define primate species/age (e.g., Macaca fascicularis, adult).
- Intervention : Specify lesion size, injection coordinates, and post-op recovery protocols.
- Comparison : Contrast with sham lesions or alternative neurotoxins (e.g., kainic acid).
- Outcome : Measure motor recovery via grasp kinematics or cortical activity maps.
- Time : Track outcomes over weeks to months .
Q. What analytical approaches validate conflicting results in (R)-Ibotenic acid lesion studies across primate models?
- Methodological Answer :
- Reproducibility Checks : Replicate ICMS mapping pre-/post-injection to confirm lesion specificity.
- Multimodal Validation : Correlate behavioral deficits (e.g., reach accuracy) with histology (e.g., neuronal loss).
- Statistical Rigor : Apply power analysis to sample sizes and report effect sizes with confidence intervals .
Data Analysis & Reporting
Q. How should time-series data from (R)-Ibotenic acid lesion studies be processed?
- Methodological Answer :
- Normalization : Express LSI data as percentage changes from baseline.
- Uncertainty Quantification : Calculate error bars from repeated measurements (e.g., 6 injections per session).
- Visualization : Use line graphs with annotated infusion timepoints and significance markers .
Q. What standards ensure reproducibility in (R)-Ibotenic acid experimental methods?
- Methodological Answer :
- Detailed Protocols : Document injection coordinates, toxin concentrations, and sterilization steps.
- Supplementary Data : Deposit raw imaging/behavioral datasets in open-access repositories.
- Peer Review : Adhere to SRQR guidelines for transparent reporting of qualitative/quantitative results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
